Equivalent Extraction Recovery to Native Olmesartan Ensures Unbiased Sample Preparation
In a validated UPLC-MS/MS method for the simultaneous quantification of olmesartan and hydrochlorothiazide in human plasma, Olmesartan D4 was employed as the SIL-IS. The mean extraction recovery of Olmesartan D4 was determined to be 92.62%, which closely matches the recovery of the native analyte olmesartan at 91.31% [1]. This equivalence confirms that the labeled standard co-partitions identically with the target analyte during protein precipitation and extraction, thereby normalizing for any sample handling losses and ensuring quantitative accuracy.
| Evidence Dimension | Extraction Recovery (%) |
|---|---|
| Target Compound Data | 92.62% |
| Comparator Or Baseline | Unlabeled Olmesartan: 91.31% |
| Quantified Difference | 1.31 percentage points (absolute) |
| Conditions | Human plasma, protein precipitation, UPLC-MS/MS, negative ion ESI MRM mode, transition m/z 449.1 → 149.1 |
Why This Matters
For procurement, this data verifies that Olmesartan D4 is a true 'matched' internal standard, a prerequisite for methods compliant with ICH M10 and FDA guidelines on bioanalytical method validation.
- [1] Shen J, et al. Simultaneous Determination of Olmesartan and Hydrochlorothiazide in Human Plasma by UPLC-MS/MS Method and Its Application to a Bioequivalence Study. Biomed Chromatogr. 2026 Jan;40(1):e41316817. View Source
